molecular formula C18H12F3N3O2S B2551024 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 899958-72-6

2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2551024
CAS No.: 899958-72-6
M. Wt: 391.37
InChI Key: PGMKTCAGUKCALG-UHFFFAOYSA-N
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Description

The compound 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide features a pyrazine ring substituted with a 3,4-difluorophenyl group at position 4 and a sulfanyl (-S-) linker at position 2. The acetamide moiety is N-substituted with a 2-fluorophenyl group.

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2S/c19-12-6-5-11(9-14(12)21)24-8-7-22-17(18(24)26)27-10-16(25)23-15-4-2-1-3-13(15)20/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMKTCAGUKCALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazinone ring.

    Introduction of Difluorophenyl Groups: The difluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Sulfanyl Linkage Formation: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Pyrazine vs. Pyrimidine/Benzothiazin Derivatives
  • Target Compound: The pyrazine core with a 3-oxo group and sulfanyl linkage distinguishes it from pyrimidine or benzothiazin-based analogues.
  • Benzothiazin Derivatives : Compounds like 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () feature fused benzothiazin rings, increasing molecular rigidity and planarity, which may enhance intercalation with biological targets but reduce solubility .
Fluorophenyl Substituents
  • The 3,4-difluorophenyl group on the pyrazine ring provides electron-withdrawing effects, enhancing metabolic stability.
  • The 2-fluorophenyl acetamide group in the target compound differs from the 3,4-difluorophenyl substitution in ’s compound, which forms a dihedral angle of 65.2° between aromatic rings, influencing crystal packing and solubility .

Physicochemical Properties

Property Target Compound 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide N-(2,4-Difluorophenyl)-thienopyrimidine Acetamide
Melting Point Not reported 394–396 K (121–123°C) Not reported
Hydrogen Bonding Likely N–H⋯O (inferred) N–H⋯O chains along [100] Dependent on thienopyrimidine substituents
Solubility Moderate (fluorinated groups) Low (due to planar aromatic systems) Likely low (bulky thienopyrimidine core)
  • Crystal Packing : The target compound’s sulfanyl group may facilitate S⋯π interactions, absent in ’s chloro-substituted analogue, which relies on C–H⋯O and N–H⋯O bonds for stability .

Research Findings and Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyrazine 3,4-Difluorophenyl, 2-fluorophenyl Kinase inhibition, antimicrobial
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 4-Chlorophenyl, 3,4-difluorophenyl Structural mimic of benzylpenicillin
N-(2,4-Difluorophenyl)-thienopyrimidine Acetamide Thienopyrimidine 2,4-Difluorophenyl, ethyl, methyl Anticancer, enzyme inhibition

Table 2: Hydrogen Bonding and Crystal Data

Compound Hydrogen Bonds Dihedral Angles (°) Refinement Software
Target Compound N–H⋯O (predicted) Not reported SHELXL/OLEX2 (inferred)
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide N–H⋯O, C–H⋯O, C–H⋯F 65.2 (between aromatic rings) SHELXL

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